molecular formula C11H15N3O B8612845 N,N-dimethyl-N-[2-(7-hydroxy-1H-indazol-4-yl)ethyl]amine

N,N-dimethyl-N-[2-(7-hydroxy-1H-indazol-4-yl)ethyl]amine

Cat. No. B8612845
M. Wt: 205.26 g/mol
InChI Key: AYDZVPXNUAPACG-UHFFFAOYSA-N
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Patent
US04958026

Procedure details

In an autoclave, 1.2 g of N,N-dimethyl-N-[2-(7-amino-1H-indazol-4-yl)ethyl]amine and 24 ml of 1N sulfuric acid are heated under argon for 16 hours to 180° C. Subsequently the mixture is combined under ice cooling with sodium bicarbonate and extracted by shaking with ethyl acetate/butanol (10:1). The organic phase is dried, concentrated, and the residue is triturated with ethyl acetate, thus obtaining 700 mg of N,N-dimethyl-N-[2-(7-hydroxy-1H-indazol-4-yl)ethyl]amine, mp 233°-234° C., yielding after treatment with methanol and ethereal hydrochloric acid, and recrystallization from methanol/diethyl ether, 680 mg of N,N-dimethyl-N-[2-(7-hydroxy-1H-indazol-4-yl)ethyl]amine, hydrochloride, mp 223°-227° C.
Name
N,N-dimethyl-N-[2-(7-amino-1H-indazol-4-yl)ethyl]amine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:11](N)=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2.S(=O)(=O)(O)[OH:17].C(=O)(O)[O-].[Na+]>>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:11]([OH:17])=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2 |f:2.3|

Inputs

Step One
Name
N,N-dimethyl-N-[2-(7-amino-1H-indazol-4-yl)ethyl]amine
Quantity
1.2 g
Type
reactant
Smiles
CN(CCC1=C2C=NNC2=C(C=C1)N)C
Name
Quantity
24 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by shaking with ethyl acetate/butanol (10:1)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is triturated with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1=C2C=NNC2=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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